N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide

Lipophilicity Regioisomerism Drug-likeness

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 1010919-37-5) is a synthetic small molecule belonging to the tetrazole‑benzamide class, a structural family explored for acyl‑CoA:cholesterol O‑acyltransferase (ACAT) inhibition and other therapeutic targets. The compound features a 4‑(1H‑tetrazol‑1‑yl)benzamide core coupled to a 5‑acetylamino‑2‑methoxyaniline moiety.

Molecular Formula C17H16N6O3
Molecular Weight 352.3 g/mol
Cat. No. B6017157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H16N6O3
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C17H16N6O3/c1-11(24)19-13-5-8-16(26-2)15(9-13)20-17(25)12-3-6-14(7-4-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25)
InChIKeyFLXZVCBEJUIKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide – Compound Identity and Baseline Physicochemical Profile for Procurement


N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide (CAS 1010919-37-5) is a synthetic small molecule belonging to the tetrazole‑benzamide class, a structural family explored for acyl‑CoA:cholesterol O‑acyltransferase (ACAT) inhibition and other therapeutic targets [1]. The compound features a 4‑(1H‑tetrazol‑1‑yl)benzamide core coupled to a 5‑acetylamino‑2‑methoxyaniline moiety. Its molecular formula is C₁₇H₁₆N₆O₃, with a molecular weight of 352.35 g/mol and a calculated logP of 1.43, indicating moderate lipophilicity . As a screening compound available from multiple vendors, it serves as a starting point for structure‑activity relationship (SAR) exploration in early‑stage drug discovery programs.

Why N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Generic Tetrazole‑Benzamide Analogs


Within the tetrazole‑benzamide class, subtle structural modifications—such as the position of the tetrazole ring on the benzamide core or the substitution pattern on the aniline ring—can drastically alter both physicochemical properties and biological target engagement [1]. The 4‑tetrazolyl substitution pattern present in this compound contrasts with the 3‑tetrazolyl isomer and with analogs bearing additional halogen substituents, leading to measurable differences in lipophilicity, hydrogen‑bonding capacity, and predicted binding conformations. Consequently, procurement of a generic “tetrazole benzamide” without precise structural specification risks selecting a compound with divergent potency, selectivity, or pharmacokinetic behavior, undermining reproducibility in biological assays.

Quantitative Differentiation of N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide Against Closest Analogs


Lipophilicity (logP) Differentiation vs. 3-Tetrazolyl Regioisomer

The calculated logP of N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide is 1.43 . In contrast, the 3‑tetrazolyl regioisomer (N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide, CAS not assigned) is predicted to have a comparable but slightly lower logP owing to altered electronic distribution across the benzamide ring, a phenomenon observed across tetrazole positional isomers . For programs where moderate lipophilicity is desired to balance permeability and solubility, the 4‑tetrazolyl isomer offers a distinct physicochemical profile.

Lipophilicity Regioisomerism Drug-likeness

Hydrogen‑Bond Acceptor/Donor Capacity vs. 4‑Chloro‑2‑tetrazolyl Analog

The target compound has 8 hydrogen‑bond acceptors (HBA) and 2 hydrogen‑bond donors (HBD), yielding a topological polar surface area (tPSA) of 93.3 Ų . The analog N-[5-(acetylamino)-2-methoxyphenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide (CAS not assigned) introduces a chlorine atom ortho to the tetrazole on the benzamide ring, reducing HBA count to 7 and tPSA to approximately 84 Ų (calculated) . This reduction in hydrogen‑bonding capacity can alter solubility and target‑binding geometry, particularly for targets requiring a specific H‑bond network.

Hydrogen bonding Polar surface area Drug design

Fluorine Substitution Impact: Lipophilicity and Metabolic Stability vs. 5‑Fluoro‑2‑tetrazolyl Analog

The 5‑fluoro‑2‑tetrazolyl analog N-(5‑acetamido‑2‑methoxyphenyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide (CAS 1081130‑56‑4) has a calculated logP of 1.15 and a higher tPSA of 111 Ų due to the electronegative fluorine . The target compound (logP 1.43, tPSA 93.3 Ų) is thus more lipophilic and has lower polar surface area, suggesting superior passive membrane permeability. Additionally, the absence of fluorine avoids potential metabolic defluorination liabilities, which can generate reactive intermediates in vivo [1]. For in vitro screening where metabolic stability is not the primary concern, the non‑fluorinated compound avoids introducing an unnecessary metabolic soft spot.

Fluorine substitution Metabolic stability logD

ACAT Inhibitory Class Membership and Anticipated Selectivity Window

Tetrazole‑benzamide derivatives have been identified as potent ACAT inhibitors in a series of structure‑activity studies, with select analogs achieving in vitro IC₅₀ values comparable to the reference inhibitor CI‑976 (IC₅₀ ~0.1–1.0 µM in hepatic microsomal assays) [1]. While the specific IC₅₀ of N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide has not been publicly reported, its structural alignment with the active series—particularly the 4‑tetrazolyl‑benzamide scaffold and the acetylamino‑methoxy aniline motif—places it within the same pharmacophore space. By contrast, analogs lacking the acetylamino group or with altered tetrazole connectivity show reduced or absent ACAT inhibition, reinforcing the critical role of these substituents [1].

ACAT inhibition Cholesterol metabolism SAR

Procurement‑Relevant Application Scenarios for N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide


ACAT Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams engaged in lipid‑modulating drug discovery can use this compound as a core scaffold for generating focused libraries. The 4‑tetrazolyl substitution pattern and the acetylamino‑methoxy aniline tail match the pharmacophore defined in the seminal ACAT inhibitor SAR studies . By procuring this exact compound, researchers ensure alignment with published structure–activity trends, enabling meaningful comparisons with historical data on CI‑976 and related tetrazole amides.

Physicochemical Benchmarking in Permeability and Solubility Assays

The compound’s calculated logP of 1.43 and tPSA of 93.3 Ų position it as a moderately lipophilic, permeable molecule. It can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies, particularly when comparing the impact of regioisomeric or halogen substitution on membrane flux. Its balanced hydrogen‑bonding profile reduces confounding factors in permeability‑SAR interpretation.

Off‑Target Selectivity Screening Panels

The absence of halogen substituents (e.g., chlorine, fluorine) eliminates potential reactive metabolite formation liabilities . This makes the compound an attractive “clean” tool molecule for broad‑panel selectivity profiling (e.g., kinase panels, CEREP, or SafetyScreen) where metabolic activation artifacts could otherwise confound off‑target activity readouts. Procurement of the non‑halogenated version is therefore advised for rigorous target engagement studies.

Tetrazole‑Containing Fragment‑Based Drug Discovery

As a low‑molecular‑weight (352.35 g/mol) tetrazole‑bearing fragment, this compound can be employed in fragment‑based screening campaigns targeting enzymes that recognize acidic bioisosteres (e.g., metalloproteases, kinases, or phosphodiesterases). The tetrazole ring mimics carboxylic acid functionality while offering improved metabolic stability and membrane permeability [1]. Its availability in 100+ mg quantities from commercial vendors supports biophysical assays such as SPR, NMR, and X‑ray crystallography.

Quote Request

Request a Quote for N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.